The 1,5-diarylpyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic applications. This technical guide focuses on the core compound, 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole, providing a comprehensive analysis of its most probable mechanism of action and exploring other potential biological targets. While direct experimental data on this specific molecule is limited in publicly available literature, a wealth of information on structurally related analogs allows for a robust, evidence-based exploration of its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols for further investigation.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery due to its metabolic stability and versatile synthetic accessibility.[1] The 1,5-diaryl substitution pattern, in particular, has been extensively explored, leading to the development of blockbuster drugs such as the selective COX-2 inhibitor, Celecoxib.[2][3] The compound of interest, 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole, belongs to this well-established class of molecules. The presence of a phenyl group at the 1-position and a 4-fluorophenyl group at the 5-position suggests a strong potential for biological activity, primarily as an anti-inflammatory agent through the inhibition of cyclooxygenase-2 (COX-2).
The introduction of a fluorine atom on the phenyl ring at the 5-position is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4] This guide will primarily focus on the well-documented role of 1,5-diarylpyrazoles as selective COX-2 inhibitors as the most probable mechanism of action for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole. Furthermore, we will explore other potential mechanisms of action, including the inhibition of p38 MAP kinase, BCR-ABL kinase, and modulation of the estrogen receptor, based on the known activities of structurally similar pyrazole derivatives.
The most established and well-documented mechanism of action for 1,5-diarylpyrazoles is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5][6] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[3]
The selectivity of 1,5-diarylpyrazoles for COX-2 is attributed to key structural differences in the active sites of the two isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2.[7] This creates a side pocket in the COX-2 active site that can accommodate the bulky substituents present on the 1,5-diarylpyrazole scaffold.
For 1,5-diarylpyrazoles, the phenyl ring at the 1-position typically binds in the primary active site, while the aryl group at the 5-position extends into the hydrophobic side pocket of COX-2.[7] In the case of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole, the 4-fluorophenyl group at the C5 position is expected to occupy this selective side pocket.
Extensive SAR studies have been conducted on 1,5-diarylpyrazole derivatives to optimize their COX-2 inhibitory activity and selectivity.[3][8]
Based on molecular docking studies of similar 1,5-diarylpyrazoles, the following binding mode can be proposed for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole within the COX-2 active site.[9][10]
While COX-2 inhibition is the most probable mechanism, the versatile pyrazole scaffold has been shown to interact with other important biological targets.
A number of pyrazole-based compounds have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[11][12][13] p38 MAPK is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAPK represents a promising strategy for the treatment of inflammatory diseases. The binding of pyrazole urea-based inhibitors to p38 MAPK occurs in a region distinct from the ATP-binding site, stabilizing a conformation of the kinase that is incompatible with ATP binding.[11]
Derivatives of the pyrazole scaffold have also been investigated as inhibitors of the Bcr-Abl tyrosine kinase, the causative agent in chronic myeloid leukemia (CML).[14][15][16] These inhibitors typically compete with ATP for binding to the kinase domain of the Bcr-Abl protein, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that lead to uncontrolled cell proliferation. Molecular docking studies have shown that the pyrazole ring can form key interactions within the ATP-binding pocket of Bcr-Abl.[14]
Certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER), with some demonstrating selectivity for the ERα subtype.[17][18][19] These compounds can act as either agonists or antagonists, depending on the substitution pattern. The pyrazole core and its substituents interact with specific residues in the ligand-binding domain of the ER, leading to conformational changes that either promote or inhibit the recruitment of co-activator proteins. Molecular docking studies on a similar compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, have shown a high binding affinity for ERα, suggesting potential as an anti-breast cancer agent.[4][20]
To definitively determine the mechanism of action of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole, a series of in vitro and cell-based assays are required.
This assay is crucial to confirm the primary hypothesis of COX-2 inhibition and to determine the selectivity profile.
While specific data for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole is not available, the following table summarizes the activities of structurally related 1,5-diarylpyrazoles to provide a reference for its potential potency.
Based on the extensive body of evidence for the 1,5-diarylpyrazole scaffold, the most probable mechanism of action for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole is the selective inhibition of COX-2. The structural features of this compound are consistent with the known requirements for binding to the COX-2 active site. However, the versatility of the pyrazole core warrants investigation into other potential targets, including p38 MAP kinase, BCR-ABL kinase, and the estrogen receptor.
To fully elucidate the pharmacological profile of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole, it is imperative to perform the detailed experimental protocols outlined in this guide. The results of these studies will not only confirm the primary mechanism of action but also potentially uncover novel therapeutic applications for this promising compound. Further lead optimization, guided by the structure-activity relationships discussed herein, could lead to the development of new and improved therapeutic agents.
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Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. (2013). Letters in Drug Design & Discovery, 10(7), 594-603. [Link]
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Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Kramer, S. W. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
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Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994–3009. [Link]
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Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Kramer, S. W. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
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Kudale, A. A., & Bholay, A. D. (2015). Selective Inhibition of p38 MAPK Isoforms using Bipyrazole Derivatives: An in Silico Approach. International Journal of Computer Applications, 122(11), 1-5. [Link]
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Desiraju, G. R., Gopalakrishnan, B., Jetti, R. K. R., Raveendra, D., Sarma, J. A. R. P., & Subramanya, H. S. (2000). Three-Dimensional Quantitative Structural Activity Relationship (3D-QSAR) Studies of Some 1,5-Diarylpyrazoles: Analogue Based Design of Selective Cyclooxygenase-2 Inhibitors. Molecules, 5(7), 945-955. [Link]
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Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994-3009. [Link]
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Desiraju, G. R., Gopalakrishnan, B., Jetti, R. K. R., Raveendra, D., Sarma, J. A. R. P., & Subramanya, H. S. (2000). Three-Dimensional Quantitative Structural Activity Relationship (3D-QSAR) Studies of Some 1,5-Diarylpyrazoles: Analogue Based Design of Selective Cyclooxygenase-2 Inhibitors. Molecules, 5(7), 945-955. [Link]
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Hale, M. R., Botfield, M. C., Cirillo, P. F., Dack, K. N., Darlak, K., Doughty, J. R., ... & Regan, J. R. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(22), 5323–5340. [Link]
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Hale, M. R., Botfield, M. C., Cirillo, P. F., Dack, K. N., Darlak, K., Doughty, J. R., ... & Regan, J. R. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(22), 5323–5340. [Link]
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Sabeena, K. A., & Pillai, A. D. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Molecules, 29(7), 1629. [Link]
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Abdel-Ghani, T. M., & El-Sayed, O. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3169. [Link]
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Stauffer, S. R., Coletta, C. J., Tedesco, R., Nishiguchi, G., Carlson, K., Sun, J., ... & Katzenellenbogen, J. A. (2000). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Journal of medicinal chemistry, 43(26), 4934-4947. [Link]
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Rao, B. N., Muthuppalaniappan, M., Dinavahi, S. S., Viswanadha, S., Bagul, C., Srinivas, K., ... & Kamal, A. (2013). Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. Letters in Drug Design & Discovery, 10(7), 594-603. [Link]
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Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Kramer, S. W. (1997). Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]
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Sun, J., Baudry, J., Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (2002). Antagonists Selective for Estrogen Receptor α. Endocrinology, 143(3), 941–947. [Link]
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Dabhade, P. S., Kazi, S. A., & Khan, I. A. (2024). Diaryl Pyrazole-Chalcone Hybrids as Novel ER-α Modulators: Docking, Synthesis and Anti-Breast Cancer Activity Evaluation. Advanced Journal of Chemistry-Section A, 8(2), 341-360. [Link]
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Manetti, F., Pucci, A., Magnani, M., Locatelli, G. A., Brullo, C., Naldini, A., ... & Botta, M. (2006). Inhibition of Bcr‐Abl Phosphorylation and Induction of Apoptosis by Pyrazolo[3,4‐d]pyrimidines in Human Leukemia Cells. ChemMedChem, 1(11), 1238-1241. [Link]
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